6-Bromo-4-methylisoquinolin-1-amine in the Context of ROCK-I Kinase Inhibitor Research
While no direct head-to-head data exists for this compound, research on closely related 6-substituted isoquinolin-1-amines suggests a potential role in modulating ROCK-I kinase activity. A fragment-based discovery effort identified 6-substituted isoquinolin-1-amines as ROCK-I inhibitors [1]. Specifically, compounds from this series, such as '23A', demonstrated superior pharmacokinetic (PK) profiles in mice compared to earlier inhibitors [1]. This class-level inference suggests that the 6-substitution position is a key determinant of both kinase affinity and PK properties, differentiating it from unsubstituted or differently substituted isoquinolines. However, the precise impact of the 6-bromo-4-methyl substitution pattern on ROCK-I or other kinases has not been quantified in public literature.
| Evidence Dimension | ROCK-I Kinase Inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compounds from 6-substituted isoquinolin-1-amine series (e.g., 23A, 23E) |
| Quantified Difference | Not available for this specific compound |
| Conditions | ROCK-I IMAP assay |
Why This Matters
For research programs targeting ROCK-I, this compound provides a novel substitution pattern for SAR exploration, which may lead to differentiated affinity or PK properties, but this requires experimental validation.
- [1] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (Information derived from UNIPROT:Q13464 citation). PMID: not provided. View Source
